molecular formula C11H13F3 B6325982 2-Methyl-5-isopropylbenzotrifluoride CAS No. 1262415-40-6

2-Methyl-5-isopropylbenzotrifluoride

Cat. No.: B6325982
CAS No.: 1262415-40-6
M. Wt: 202.22 g/mol
InChI Key: FHEISPBJXVGIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly used as a solvent and intermediate in various industries, including pharmaceutical, environmental, and industrial research.

Preparation Methods

The synthesis of 2-Methyl-5-isopropylbenzotrifluoride involves several synthetic routes and reaction conditions. One common method includes the Friedel-Crafts alkylation of benzotrifluoride with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods often involve large-scale batch or continuous processes, utilizing similar reaction conditions but with optimized parameters for efficiency and cost-effectiveness. The use of advanced catalytic systems and process intensification techniques can further enhance the production of this compound .

Chemical Reactions Analysis

2-Methyl-5-isopropylbenzotrifluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using reagents such as halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

2-Methyl-5-isopropylbenzotrifluoride has a wide range of scientific research applications:

    Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.

    Medicine: It serves as a key intermediate in the production of active pharmaceutical ingredients (APIs) and other medicinal compounds.

    Industry: this compound is utilized in the manufacture of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-isopropylbenzotrifluoride involves its interaction with specific molecular targets and pathways. As a solvent and intermediate, it facilitates various chemical reactions by stabilizing reactive intermediates and enhancing reaction rates. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

2-Methyl-5-isopropylbenzotrifluoride can be compared with other similar compounds, such as:

    Benzotrifluoride: A simpler analog with a trifluoromethyl group attached to a benzene ring. It is also used as a solvent and intermediate in organic synthesis.

    2,6-Diisopropylbenzotrifluoride: A closely related compound with two isopropyl groups attached to the benzene ring. It exhibits similar properties and applications but may have different reactivity and stability.

    4-Trifluoromethylbenzene: Another analog with a trifluoromethyl group in the para position relative to the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-4-propan-2-yl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-7(2)9-5-4-8(3)10(6-9)11(12,13)14/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEISPBJXVGIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.